molecular formula C15H9BrCl2N2S B12919106 8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline CAS No. 92429-71-5

8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline

Cat. No.: B12919106
CAS No.: 92429-71-5
M. Wt: 400.1 g/mol
InChI Key: NWDBGKIHWASMOV-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline typically involves the following steps:

Industrial production methods may involve optimizing these steps for higher yields and purity, often using catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium thiolate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline has various applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

Comparison with Similar Compounds

8-Bromo-4-((2,4-dichlorobenzyl)thio)cinnoline can be compared with other cinnoline derivatives, such as:

    4-((2,4-Dichlorobenzyl)thio)cinnoline: Lacks the bromine atom at the 8th position.

    8-Bromo-4-thiocinnoline: Lacks the 2,4-dichlorobenzyl group.

    8-Bromo-4-((2,4-dichlorophenyl)methyl)thio)cinnoline: Similar structure but with different substituents.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct chemical and biological properties.

Properties

CAS No.

92429-71-5

Molecular Formula

C15H9BrCl2N2S

Molecular Weight

400.1 g/mol

IUPAC Name

8-bromo-4-[(2,4-dichlorophenyl)methylsulfanyl]cinnoline

InChI

InChI=1S/C15H9BrCl2N2S/c16-12-3-1-2-11-14(7-19-20-15(11)12)21-8-9-4-5-10(17)6-13(9)18/h1-7H,8H2

InChI Key

NWDBGKIHWASMOV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=NC=C2SCC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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